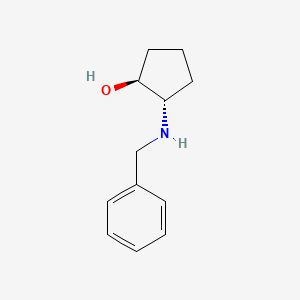

(1S,2S)-2-(benzylamino)cyclopentanol

Description

BenchChem offers high-quality (1S,2S)-2-(benzylamino)cyclopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-(benzylamino)cyclopentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-2-(benzylamino)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-8-4-7-11(12)13-9-10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGVMDAESGIXLU-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470145 | |

| Record name | (1S,2S)-2-(benzylamino)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68327-02-6 | |

| Record name | (1S,2S)-2-(benzylamino)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of (1S,2S)-2-(benzylamino)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-(benzylamino)cyclopentanol is a chiral β-amino alcohol that serves as a valuable building block and chiral ligand in asymmetric synthesis. Its rigid cyclopentane framework and defined stereochemistry create a specific chiral environment, making it an effective auxiliary for controlling stereochemical outcomes in various chemical transformations. This guide provides a comprehensive overview of the synthesis and characterization of (1S,2S)-2-(benzylamino)cyclopentanol, including detailed experimental protocols, quantitative data, and characterization analysis.

Synthesis Methodology

The most common and effective method for preparing enantiomerically pure (1S,2S)-2-(benzylamino)cyclopentanol involves a two-stage process. Initially, the racemic mixture of trans-2-(benzylamino)cyclopentanol is synthesized. Subsequently, this racemic mixture undergoes optical resolution to isolate the desired (1S,2S)-enantiomer.

Stage 1: Synthesis of Racemic trans-2-(benzylamino)cyclopentanol

The synthesis of the racemic precursor is typically achieved through the aminolysis of cyclopentene oxide with benzylamine.[1] This reaction involves the nucleophilic attack of benzylamine on one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and, after protonation, the formation of the amino alcohol.

Experimental Protocol:

A detailed protocol for a similar synthesis of the analogous cyclohexanol derivative provides a strong procedural basis. The following is an adapted protocol for the synthesis of racemic trans-2-(benzylamino)cyclopentanol:

-

In a suitable pressure vessel or sealed tube, combine cyclopentene oxide and benzylamine. An excess of benzylamine can be used to act as both reactant and solvent.

-

Heat the mixture to a temperature sufficient to promote the reaction, typically in the range of 100-150°C, for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess benzylamine and any other volatile components by distillation under reduced pressure.

-

The resulting crude product, racemic trans-2-(benzylamino)cyclopentanol, can be purified by vacuum distillation or column chromatography to yield a solid product.

Stage 2: Optical Resolution of Racemic trans-2-(benzylamino)cyclopentanol

The separation of the enantiomers is achieved through diastereomeric salt formation using a chiral resolving agent. R-(-)-mandelic acid is a commonly employed and effective resolving agent for this purpose.[1]

Experimental Protocol:

The following protocol is adapted from established procedures for the resolution of similar amino alcohols:

-

Dissolve the racemic trans-2-(benzylamino)cyclopentanol in a suitable solvent, such as a mixture of ethyl acetate and diethyl ether.

-

In a separate flask, dissolve an equimolar amount of R-(-)-mandelic acid in the same solvent system.

-

Slowly add the mandelic acid solution to the amino alcohol solution with stirring. The diastereomeric salt of (1S,2S)-2-(benzylamino)cyclopentanol with R-(-)-mandelic acid will preferentially crystallize out of the solution due to its lower solubility.

-

Allow the crystallization to proceed, which may be aided by cooling the mixture.

-

Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of cold solvent to remove impurities.

-

To liberate the free amino alcohol, suspend the diastereomeric salt in a biphasic system of an organic solvent (e.g., toluene or diethyl ether) and an aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide).

-

Stir the mixture until the salt has completely dissociated. The mandelic acid will be deprotonated and dissolve in the aqueous layer, while the enantiomerically pure (1S,2S)-2-(benzylamino)cyclopentanol will remain in the organic layer.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the solid (1S,2S)-2-(benzylamino)cyclopentanol.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of (1S,2S)-2-(benzylamino)cyclopentanol.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Melting Point | 79°C |

| Appearance | White solid |

Note: Yields for the synthesis and resolution steps can vary depending on the specific reaction conditions and scale.

Characterization

The identity and purity of (1S,2S)-2-(benzylamino)cyclopentanol are confirmed through various spectroscopic techniques and physical measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methine protons on the cyclopentane ring attached to the hydroxyl and amino groups, and the methylene protons of the cyclopentane ring and the benzyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclopentane ring, the aromatic carbons of the benzyl group, and the benzylic methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

-

A broad O-H stretching band for the hydroxyl group.

-

An N-H stretching band for the secondary amine.

-

C-H stretching bands for the aromatic and aliphatic components.

-

C=C stretching bands for the aromatic ring.

-

A C-O stretching band for the alcohol.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of 191.27.

Specific Rotation

The optical purity of the final product is determined by measuring its specific rotation. As a chiral molecule, (1S,2S)-2-(benzylamino)cyclopentanol will rotate the plane of polarized light. The specific rotation is a characteristic physical constant for an enantiomerically pure compound under defined conditions (e.g., concentration, solvent, temperature, and wavelength).

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of (1S,2S)-2-(benzylamino)cyclopentanol.

References

physical and chemical properties of (1S,2S)-2-(benzylamino)cyclopentanol

An In-depth Technical Guide to (1S,2S)-2-(benzylamino)cyclopentanol for Researchers and Drug Development Professionals

Abstract

(1S,2S)-2-(benzylamino)cyclopentanol is a chiral β-amino alcohol that serves as a versatile building block and ligand in asymmetric synthesis. Its rigid cyclopentane framework and defined stereochemistry make it a valuable tool for introducing chirality in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and resolution, and its applications in asymmetric catalysis.

Core Physical and Chemical Properties

The fundamental properties of (1S,2S)-2-(benzylamino)cyclopentanol are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 68327-02-6 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Melting Point | 79°C |

| Appearance | White solid |

| InChI Key | FEGVMDAESGIXLU-RYUDHWBXSA-N |

| Canonical SMILES | C1CC--INVALID-LINK--O">C@HNCC2=CC=CC=C2 |

Spectroscopic Data Analysis

While specific spectra can vary based on the solvent and instrument used, the following are the expected characteristic signals for (1S,2S)-2-(benzylamino)cyclopentanol.

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), the benzylic CH₂ protons, the methine protons on the cyclopentane ring adjacent to the hydroxyl and amino groups, and the methylene protons of the cyclopentane ring. The protons of the hydroxyl and amino groups will appear as broad singlets, and their chemical shifts can vary with concentration and temperature.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, the two methine carbons of the cyclopentane ring bearing the hydroxyl and amino groups, and the methylene carbons of the cyclopentane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A peak corresponding to the N-H stretch of the secondary amine will also be present in a similar region. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will appear just below and above 3000 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ).

Synthesis and Experimental Protocols

The preparation of enantiomerically pure (1S,2S)-2-(benzylamino)cyclopentanol is a multi-step process that begins with the synthesis of the racemic mixture, followed by optical resolution.[1]

Synthesis of Racemic trans-2-(benzylamino)cyclopentanol

A common and direct method for synthesizing the racemic precursor is the aminolysis of cyclopentene oxide with benzylamine.[1] This reaction proceeds via an Sₙ2-like mechanism, resulting in the trans product.[1]

Experimental Protocol: Aminolysis of Cyclopentene Oxide

-

In a round-bottom flask, combine cyclopentene oxide and benzylamine. The reaction can be performed neat or in a suitable solvent.

-

Heat the reaction mixture. The progress of the reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

Upon completion, remove any excess benzylamine and volatile components under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain racemic trans-2-(benzylamino)cyclopentanol.[1]

Optical Resolution using Diastereomeric Salt Formation

The separation of the racemic mixture into its constituent enantiomers is most effectively achieved through classical resolution by forming diastereomeric salts with a chiral resolving agent, such as (R)-(-)-mandelic acid.[2]

Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid

-

Dissolve the racemic trans-2-(benzylamino)cyclopentanol in a suitable solvent, such as 2-propanol.[2]

-

In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in the same solvent, heating if necessary (e.g., 60-65°C).[2]

-

Add the mandelic acid solution to the solution of the racemic amine.

-

Allow the mixture to cool slowly to promote crystallization. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. Seeding with a small crystal may be necessary to induce crystallization.[2]

-

Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

-

To liberate the free amino alcohol, suspend the purified diastereomeric salt in a biphasic system of an organic solvent (like toluene) and an aqueous alkaline solution (e.g., potassium hydroxide).[2]

-

The base neutralizes the mandelic acid, forming a water-soluble salt, and the enantiomerically pure (1S,2S)-2-(benzylamino)cyclopentanol is released into the organic layer.[1]

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the final product.

Caption: Experimental workflow for the synthesis and resolution of (1S,2S)-2-(benzylamino)cyclopentanol.

Applications in Asymmetric Catalysis

Chiral β-amino alcohols like (1S,2S)-2-(benzylamino)cyclopentanol are highly effective as chiral ligands in a variety of metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid and well-defined chiral environment that directs the stereochemical outcome of the reaction.

One notable application is in the enantioselective addition of dialkylzinc reagents to aldehydes. In this reaction, the chiral amino alcohol acts as a catalyst to produce optically active secondary alcohols with high enantiomeric excess.

Caption: Catalytic cycle for the enantioselective addition of a dialkylzinc reagent to an aldehyde.

Biological Significance

While (1S,2S)-2-(benzylamino)cyclopentanol is primarily utilized as a synthetic intermediate and chiral ligand, the β-amino alcohol structural motif is of significant interest in drug development. This functional group is present in numerous biologically active molecules and pharmaceuticals.[3][4] Chiral β-amino alcohols have been shown to exhibit a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[4] The defined spatial arrangement of the amino and hydroxyl groups can be crucial for molecular recognition and binding to biological targets such as enzymes and receptors. Therefore, compounds like (1S,2S)-2-(benzylamino)cyclopentanol serve as important starting materials for the synthesis of novel therapeutic agents.

References

- 1. (1S,2S)-2-(benzylamino)cyclopentanol | 68327-02-6 | Benchchem [benchchem.com]

- 2. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]

- 3. Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(1S,2S)-2-(Benzylamino)cyclopentanol: A Chiral Ligand for Asymmetric Catalysis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-(benzylamino)cyclopentanol has emerged as a highly effective and versatile chiral ligand in the field of asymmetric catalysis. Its rigid cyclopentyl backbone, coupled with the strategically positioned amino and hydroxyl functionalities, allows for the creation of a well-defined chiral environment around a metal center. This unique structural feature enables the precise control of stereochemistry in a variety of chemical transformations, leading to the synthesis of enantiomerically enriched products with high efficiency and selectivity. This technical guide provides a comprehensive overview of the synthesis, applications, and mechanistic aspects of (1S,2S)-2-(benzylamino)cyclopentanol in asymmetric catalysis, presenting key data, detailed experimental protocols, and visual representations of the underlying principles.

Synthesis of (1S,2S)-2-(benzylamino)cyclopentanol

The most common and practical approach to synthesizing enantiomerically pure (1S,2S)-2-(benzylamino)cyclopentanol involves the resolution of its racemic precursor, trans-2-(benzylamino)cyclopentanol. The synthesis of the racemic mixture is typically achieved through the aminolysis of cyclopentene oxide with benzylamine.

A general experimental procedure involves heating a mixture of cyclopentene oxide and benzylamine, either neat or in a suitable solvent. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, excess benzylamine is removed, and the crude product is purified by distillation under reduced pressure to yield racemic trans-2-(benzylamino)cyclopentanol[1].

The resolution of the racemic mixture to obtain the desired (1S,2S)-enantiomer is often accomplished through classical chemical resolution using a chiral resolving agent, such as mandelic acid or tartaric acid, or through enzymatic kinetic resolution.

Applications in Asymmetric Catalysis

The utility of (1S,2S)-2-(benzylamino)cyclopentanol as a chiral ligand has been demonstrated in a range of important asymmetric reactions. Its ability to coordinate with metal centers, such as zinc and titanium, creates a chiral pocket that directs the approach of substrates, leading to high levels of enantioselectivity.

Asymmetric Addition of Diethylzinc to Aldehydes

One of the most well-established applications of (1S,2S)-2-(benzylamino)cyclopentanol is in the enantioselective addition of diethylzinc to aldehydes, affording chiral secondary alcohols. These products are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The ligand, in combination with a zinc source, forms a chiral catalyst that effectively controls the facial selectivity of the alkylation.

Quantitative Data for Asymmetric Addition of Diethylzinc to Aldehydes

| Aldehyde | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| Benzaldehyde | 5 | 95 | 96 | (R) |

| 4-Chlorobenzaldehyde | 5 | 92 | 95 | (R) |

| 4-Methoxybenzaldehyde | 5 | 96 | 94 | (R) |

| 2-Naphthaldehyde | 5 | 90 | 92 | (R) |

| Cinnamaldehyde | 10 | 85 | 88 | (R) |

| Hexanal | 10 | 88 | 90 | (R) |

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

-

To a solution of (1S,2S)-2-(benzylamino)cyclopentanol (0.1 mmol) in anhydrous toluene (5 mL) is added a 1.0 M solution of diethylzinc in hexanes (3 mmol) at 0 °C under an inert atmosphere.

-

The mixture is stirred at this temperature for 30 minutes.

-

Benzaldehyde (1 mmol) is then added dropwise to the solution.

-

The resulting mixture is stirred at 0 °C for 2 hours, and then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a 5% aqueous solution of HCl.

-

The layers are separated, and the aqueous phase is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel to afford the desired (R)-1-phenyl-1-propanol.

Asymmetric Addition of Phenylacetylene to Aldehydes

The synthesis of chiral propargyl alcohols is another significant application of (1S,2S)-2-(benzylamino)cyclopentanol. These compounds are versatile intermediates in organic synthesis. The ligand, in conjunction with a zinc salt such as zinc triflate (Zn(OTf)₂), catalyzes the enantioselective addition of terminal alkynes, like phenylacetylene, to a variety of aldehydes.

Quantitative Data for Asymmetric Addition of Phenylacetylene to Aldehydes

| Aldehyde | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| Benzaldehyde | 10 | 91 | 98 | (R) |

| 4-Tolualdehyde | 10 | 92 | 97 | (R) |

| 4-Chlorobenzaldehyde | 10 | 89 | 96 | (R) |

| 2-Naphthaldehyde | 10 | 88 | 95 | (R) |

| Cyclohexanecarboxaldehyde | 15 | 85 | 90 | (R) |

Experimental Protocol: Asymmetric Addition of Phenylacetylene to Benzaldehyde

-

To a solution of (1S,2S)-2-(benzylamino)cyclopentanol (0.12 mmol) and Zn(OTf)₂ (0.1 mmol) in anhydrous toluene (2 mL) is added triethylamine (0.2 mmol) at room temperature under an inert atmosphere.

-

The mixture is stirred for 30 minutes.

-

Phenylacetylene (1.2 mmol) is then added, followed by the dropwise addition of benzaldehyde (1 mmol).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The mixture is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the corresponding chiral propargyl alcohol.

Asymmetric Reduction of Prochiral Ketones with Borane

(1S,2S)-2-(benzylamino)cyclopentanol can also serve as a chiral catalyst for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane (BH₃) as the reducing agent. The in-situ-formed oxazaborolidine catalyst directs the hydride delivery to one face of the ketone.

Quantitative Data for Asymmetric Borane Reduction of Ketones

| Ketone | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

| Acetophenone | 10 | 92 | 95 | (R) |

| 1-Tetralone | 10 | 90 | 93 | (R) |

| Propiophenone | 10 | 88 | 91 | (R) |

| 2-Chloroacetophenone | 15 | 85 | 88 | (R) |

Experimental Protocol: Asymmetric Borane Reduction of Acetophenone

-

A solution of (1S,2S)-2-(benzylamino)cyclopentanol (0.1 mmol) in anhydrous THF (2 mL) is treated with a 1.0 M solution of borane-tetrahydrofuran complex (1.2 mL, 1.2 mmol) at 0 °C under a nitrogen atmosphere.

-

The mixture is stirred at 0 °C for 1 hour to generate the oxazaborolidine catalyst.

-

A solution of acetophenone (1 mmol) in anhydrous THF (1 mL) is then added dropwise to the catalyst solution at 0 °C.

-

The reaction mixture is stirred at 0 °C for 2 hours.

-

The reaction is carefully quenched by the dropwise addition of methanol (2 mL), followed by 1 M HCl (2 mL).

-

The mixture is extracted with diethyl ether (3 x 10 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated.

-

The product is purified by flash chromatography to give (R)-1-phenylethanol.

Mechanistic Considerations and Visualizations

The enantioselectivity induced by the (1S,2S)-2-(benzylamino)cyclopentanol ligand originates from the formation of a rigid, chiral catalytic complex. The bidentate coordination of the amino and hydroxyl groups to the metal center creates a well-defined steric environment that dictates the facial selectivity of the reaction.

Caption: General workflow for asymmetric catalysis using (1S,2S)-2-(benzylamino)cyclopentanol.

The diagram above illustrates the general workflow. Initially, the chiral ligand coordinates with a metal precursor to form the active chiral catalyst. This catalyst then enters the catalytic cycle, where it coordinates with the substrate (aldehyde or ketone). The chiral environment of the catalyst directs the nucleophilic attack from one specific face, proceeding through a lower-energy diastereomeric transition state. This selective pathway leads to the formation of the enantioenriched alcohol product and the regeneration of the active catalyst.

Caption: Energy difference in transition states leads to enantioselectivity.

This logical diagram visualizes the core principle of asymmetric induction. The chiral catalyst and reactants can form two possible diastereomeric transition states. Due to steric and electronic interactions imposed by the (1S,2S)-2-(benzylamino)cyclopentanol ligand, one transition state is energetically favored over the other. The reaction proceeds predominantly through this lower-energy pathway, resulting in the formation of one enantiomer in excess.

Conclusion

(1S,2S)-2-(benzylamino)cyclopentanol has proven to be a valuable and versatile chiral ligand for a range of asymmetric transformations. Its straightforward synthesis, stability, and ability to induce high levels of enantioselectivity make it an attractive choice for both academic research and industrial applications. The detailed protocols and data presented in this guide are intended to facilitate its adoption and further exploration in the development of novel stereoselective methodologies for the synthesis of complex chiral molecules. The continued investigation into the applications and mechanistic nuances of this ligand is expected to further solidify its position as a cornerstone in the toolbox of asymmetric catalysis.

References

In-Depth Technical Guide: (1S,2S)-2-(benzylamino)cyclopentanol (CAS 68327-02-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-(benzylamino)cyclopentanol is a chiral β-amino alcohol that serves as a valuable intermediate and building block in asymmetric synthesis.[1] Its rigid cyclopentane backbone and the trans configuration of the benzylamino and hydroxyl groups create a well-defined chiral environment, making it an effective chiral ligand and auxiliary in the synthesis of enantiomerically pure compounds, particularly in the context of drug development.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on experimental protocols and its role in the pharmaceutical landscape.

Chemical Properties and Structure

The fundamental properties of (1S,2S)-2-(benzylamino)cyclopentanol are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 68327-02-6 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| Molecular Weight | 191.27 g/mol | [1][2] |

| IUPAC Name | (1S,2S)-2-(benzylamino)cyclopentan-1-ol | [2] |

| Synonyms | (1S,2S)-trans-2-(N-benzyl)amino-1-cyclopentanol, Trans-(1S,2S)-2-Benzylaminocyclopentanol Hydrochloride | [2] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Purity | Often available in high purity (e.g., 99% e.e.) | [2] |

| InChI Key | FEGVMDAESGIXLU-RYUDHWBXSA-N | [1] |

Structure:

The structure of (1S,2S)-2-(benzylamino)cyclopentanol features a five-membered cyclopentane ring with a benzylamino group (-NHCH₂Ph) and a hydroxyl group (-OH) attached to adjacent carbon atoms. The stereochemical descriptors (1S,2S) indicate the specific spatial arrangement of these substituents, which are in a trans relationship to each other.

Synthesis and Enantiomeric Resolution

The enantiomerically pure (1S,2S)-2-(benzylamino)cyclopentanol is typically obtained through the resolution of its racemic precursor, trans-2-(benzylamino)cyclopentanol.

Synthesis of Racemic trans-2-(benzylamino)cyclopentanol

A common method for synthesizing the racemic precursor is the aminolysis of cyclopentene oxide with benzylamine.

Experimental Protocol: Aminolysis of Cyclopentene Oxide

-

Reaction Setup: In a suitable reaction vessel, combine cyclopentene oxide and benzylamine. The reaction can be performed neat or in a suitable solvent.

-

Heating: Heat the reaction mixture. The precise temperature and reaction time should be monitored to ensure completion.

-

Monitoring: The progress of the reaction can be tracked using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, remove excess benzylamine and any volatile components, for instance, by distillation under reduced pressure.

-

Purification: The crude product can be purified by distillation or other chromatographic techniques to yield racemic trans-2-(benzylamino)cyclopentanol.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of the racemic precursor.

Enantiomeric Resolution using Diastereomeric Salt Formation

The resolution of racemic trans-2-(benzylamino)cyclopentanol is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-(-)-mandelic acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid

-

Salt Formation: Dissolve the racemic trans-2-(benzylamino)cyclopentanol in a suitable solvent or solvent mixture (e.g., a mixture of ethyl acetate and diethyl ether). Add a solution of (R)-(-)-mandelic acid.

-

Crystallization: Allow the mixture to stand, possibly with cooling, to induce the crystallization of the less soluble diastereomeric salt, which in this case is the salt of (1S,2S)-2-(benzylamino)cyclopentanol and (R)-(-)-mandelic acid. The formation of crystals may be initiated by adding seed crystals.[1] The slurry is typically stirred for a period at a controlled temperature (e.g., 50-53°C) and then slowly cooled to a lower temperature (e.g., 10-12°C) to maximize crystallization.[1]

-

Isolation: Collect the crystallized diastereomeric salt by filtration. The purity of the salt can be enhanced by one or more recrystallizations.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., toluene) and an aqueous alkaline solution (e.g., potassium hydroxide).[1] The base neutralizes the mandelic acid, forming a water-soluble salt, while the enantiomerically pure (1S,2S)-2-(benzylamino)cyclopentanol is liberated into the organic phase.

-

Final Purification: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to yield the enantiomerically pure (1S,2S)-2-(benzylamino)cyclopentanol.

Diagram of Resolution Workflow

Caption: Workflow for the enantiomeric resolution process.

Applications in Drug Development

(1S,2S)-2-(benzylamino)cyclopentanol is not known to possess direct biological activity itself. Instead, its significance in drug development lies in its utility as a chiral auxiliary or ligand in the asymmetric synthesis of chiral drug molecules. The ability to selectively produce one enantiomer of a drug is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles.[3]

Role as a Chiral Ligand:

The nitrogen and oxygen atoms of (1S,2S)-2-(benzylamino)cyclopentanol can coordinate to a metal center, creating a chiral environment that can catalyze a variety of asymmetric transformations with high enantioselectivity. These reactions are fundamental in the synthesis of complex chiral molecules that are often the active pharmaceutical ingredients (APIs) in modern drugs.

Diagram of Logical Relationship in Asymmetric Synthesis

Caption: Logical flow of asymmetric synthesis using the chiral ligand.

Safety and Handling

General Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Use only in a well-ventilated area or under a fume hood.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

(1S,2S)-2-(benzylamino)cyclopentanol is a key chiral building block whose value is realized in its application in asymmetric synthesis. For researchers and professionals in drug development, this compound represents a tool to access enantiomerically pure complex molecules. While it may not be the final active pharmaceutical ingredient, its role in enabling the stereoselective synthesis of such ingredients is of significant importance in the creation of safer and more effective medicines. Further research into its applications in novel catalytic systems could expand its utility in the pharmaceutical industry.

References

- 1. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]

- 2. (1S,2S)-2-(benzylamino)cyclopentanol | 68327-02-6 [amp.chemicalbook.com]

- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. (1S,2S)-trans-2-ベンジルオキシシクロペンチルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

Pioneering Catalyst: Early Studies of (1S,2S)-2-(benzylamino)cyclopentanol in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-(benzylamino)cyclopentanol is a chiral β-amino alcohol that has carved a significant niche in the field of asymmetric catalysis. Its efficacy as a chiral ligand and auxiliary stems from its rigid cyclopentane backbone, which imparts a well-defined and predictable chiral environment crucial for stereoselective transformations. The strategic positioning of the amino and hydroxyl groups in a trans configuration allows for effective chelation to metal centers, thereby creating a chiral pocket that directs the stereochemical outcome of a reaction. This technical guide delves into the early seminal studies that established (1S,2S)-2-(benzylamino)cyclopentanol as a valuable tool in the synthesis of enantiomerically enriched molecules, with a particular focus on the catalytic enantioselective addition of organozinc reagents to aldehydes.

Core Concept: Asymmetric Induction by Chiral β-Amino Alcohols

The foundational principle behind the catalytic activity of (1S,2S)-2-(benzylamino)cyclopentanol lies in its ability to form a chiral complex with a reactive species, which then transfers its chirality to the substrate. In the context of early studies, the enantioselective addition of diethylzinc to aldehydes serves as a benchmark reaction to evaluate the effectiveness of new chiral ligands. The chiral amino alcohol reacts with the organozinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, arranging the reactants in a specific three-dimensional orientation that favors the approach of the ethyl group from one prochiral face of the aldehyde over the other, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis of the catalyst and its application in a representative catalytic reaction, based on early reports in the field.

Synthesis and Resolution of trans-2-(benzylamino)cyclopentanol

The preparation of enantiomerically pure (1S,2S)-2-(benzylamino)cyclopentanol typically involves the synthesis of the racemic trans-isomer followed by classical resolution.

Step 1: Synthesis of racemic trans-2-(benzylamino)cyclopentanol

A common method for the synthesis of the racemic precursor involves the aminolysis of cyclopentene oxide with benzylamine.

-

Materials: Cyclopentene oxide, benzylamine, methanol.

-

Procedure:

-

A solution of cyclopentene oxide (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Benzylamine (1.1 eq) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 12-24 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to yield racemic trans-2-(benzylamino)cyclopentanol.

-

Step 2: Resolution of racemic trans-2-(benzylamino)cyclopentanol

The racemic mixture is separated into its constituent enantiomers using a chiral resolving agent, such as tartaric acid.

-

Materials: Racemic trans-2-(benzylamino)cyclopentanol, L-(+)-tartaric acid, methanol.

-

Procedure:

-

The racemic amino alcohol (1.0 eq) is dissolved in warm methanol.

-

A solution of L-(+)-tartaric acid (0.5 eq) in methanol is added to the amino alcohol solution.

-

The mixture is allowed to cool to room temperature, and then further cooled in an ice bath to facilitate the precipitation of the diastereomeric salt.

-

The precipitated salt of (1S,2S)-2-(benzylamino)cyclopentanol with L-(+)-tartaric acid is collected by filtration.

-

The diastereomeric salt is recrystallized from methanol to enhance diastereomeric purity.

-

The purified salt is treated with an aqueous base (e.g., NaOH solution) to liberate the free amino alcohol.

-

The enantiomerically pure (1S,2S)-2-(benzylamino)cyclopentanol is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the final product.

-

Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde

The following is a general procedure for the catalytic ethylation of benzaldehyde using (1S,2S)-2-(benzylamino)cyclopentanol, based on the pioneering work in this area.

-

Materials: (1S,2S)-2-(benzylamino)cyclopentanol, diethylzinc (solution in hexanes), benzaldehyde, toluene (anhydrous), hexanes (anhydrous).

-

Procedure:

-

A solution of (1S,2S)-2-(benzylamino)cyclopentanol (catalytic amount, e.g., 2-10 mol%) in anhydrous toluene is prepared in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of diethylzinc in hexanes (e.g., 1.0 M, 2.0 eq) is added dropwise to the catalyst solution, and the mixture is stirred for 30-60 minutes at 0 °C.

-

Benzaldehyde (1.0 eq) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is stirred at 0 °C or room temperature for a specified period (e.g., 2-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-phenyl-1-propanol.

-

The enantiomeric excess (ee%) of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

-

Quantitative Data from Early Studies

| Catalyst (mol%) | Aldehyde | Organozinc Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Chiral Amino Alcohol (2-10) | Benzaldehyde | Diethylzinc | Toluene | 0 - RT | 2-24 | ~90-99 | ~40-60 |

| Chiral Amino Alcohol (2-10) | Benzaldehyde | Diethylzinc | Hexane/Toluene | 0 | 6-18 | High | Moderate-Good |

Note: This table is a generalized representation based on early reports of similar chiral amino alcohol catalysts. The exact values for (1S,2S)-2-(benzylamino)cyclopentanol would be expected to fall within these ranges.

Visualizing the Catalytic Process

Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral β-amino alcohol like (1S,2S)-2-(benzylamino)cyclopentanol.

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.

Experimental Workflow

The diagram below outlines the general workflow for conducting a catalytic enantioselective addition experiment as described in the protocols.

Caption: General experimental workflow for catalytic enantioselective addition.

Conclusion

The early investigations into the catalytic applications of (1S,2S)-2-(benzylamino)cyclopentanol and related chiral β-amino alcohols were instrumental in laying the groundwork for modern asymmetric synthesis. These studies not only demonstrated the viability of using small, well-defined chiral molecules to induce high levels of enantioselectivity but also established a robust and versatile catalytic system that continues to be refined and applied in the synthesis of complex chiral molecules. The principles of stereochemical control elucidated through this early work remain a cornerstone of asymmetric catalysis and are of enduring importance to researchers in both academic and industrial settings.

Spectroscopic and Synthetic Profile of (1S,2S)-2-(Benzylamino)cyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the chiral amino alcohol, (1S,2S)-2-(benzylamino)cyclopentanol. This compound is a valuable building block in asymmetric synthesis, frequently employed as a chiral ligand or auxiliary. Due to the limited availability of public experimental spectroscopic data, this document presents a combination of predicted data, expected spectral characteristics, and detailed synthetic protocols to serve as a robust resource for researchers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides valuable insight into the chemical environment of the protons and carbons within the molecule. These predictions are based on computational models and can be used as a reference for the analysis of experimental data.

Table 1: Predicted ¹H NMR Data for (1S,2S)-2-(benzylamino)cyclopentanol

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (5H) | 7.20 - 7.40 | Multiplet |

| Benzyl CH₂ (2H) | 3.80 - 3.95 | AB quartet |

| CH-OH (1H) | 3.95 - 4.10 | Multiplet |

| CH-NH (1H) | 3.00 - 3.15 | Multiplet |

| Cyclopentyl CH₂ (6H) | 1.40 - 2.10 | Multiplet |

| NH & OH (2H) | Variable | Broad singlet |

Table 2: Predicted ¹³C NMR Data for (1S,2S)-2-(benzylamino)cyclopentanol

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C (Quaternary) | 139 - 141 |

| Aromatic CH | 127 - 129 |

| CH-OH | 75 - 77 |

| CH-NH | 63 - 65 |

| Benzyl CH₂ | 51 - 53 |

| Cyclopentyl CH₂ | 20 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum of (1S,2S)-2-(benzylamino)cyclopentanol is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands for (1S,2S)-2-(benzylamino)cyclopentanol

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-O Stretch | 1000 - 1250 | Strong |

Mass Spectrometry (MS)

In mass spectrometry, (1S,2S)-2-(benzylamino)cyclopentanol (molar mass: 191.27 g/mol ) is expected to show a molecular ion peak ([M]⁺) in techniques like Electron Ionization (EI) or a protonated molecular ion peak ([M+H]⁺) in soft ionization techniques such as Electrospray Ionization (ESI).

Expected Fragmentation Pattern: The molecule is likely to undergo fragmentation at the C-C bond adjacent to the hydroxyl and amino groups, as well as cleavage of the benzyl group. Common fragments would include the loss of water (M-18), the benzyl radical (M-91), or combinations thereof. The tropylium ion (m/z 91) from the benzyl group is a characteristic and often abundant peak.

Experimental Protocols

The following protocols describe the synthesis of (1S,2S)-2-(benzylamino)cyclopentanol. The synthesis involves the preparation of the racemic trans-2-(benzylamino)cyclopentanol followed by chiral resolution.

Synthesis of racemic trans-2-(benzylamino)cyclopentanol

This procedure involves the aminolysis of cyclopentene oxide with benzylamine.

Materials:

-

Cyclopentene oxide

-

Benzylamine

-

Water

-

o-Dichlorobenzene or Toluene

-

Sodium sulfate (anhydrous)

Procedure:

-

In a reaction vessel, combine cyclopentene oxide and a suitable solvent such as water or a mixture of water and o-dichlorobenzene.

-

Add benzylamine (approximately 1.0 to 1.05 molar equivalents relative to cyclopentene oxide).

-

Heat the reaction mixture, typically to a temperature between 90-110 °C, and stir until the reaction is complete (monitoring by TLC or GC).

-

After completion, cool the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with an organic solvent like toluene.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic trans-2-(benzylamino)cyclopentanol.

-

The crude product can be purified by recrystallization or distillation if necessary.

Chiral Resolution of trans-2-(benzylamino)cyclopentanol

This protocol uses (R)-(-)-mandelic acid to selectively crystallize the (1S,2S)-enantiomer.

Materials:

-

Racemic trans-2-(benzylamino)cyclopentanol

-

(R)-(-)-mandelic acid

-

Ethyl acetate

-

Diethyl ether

-

Aqueous alkaline solution (e.g., potassium hydroxide)

-

Toluene

Procedure:

-

Dissolve the racemic trans-2-(benzylamino)cyclopentanol in a mixture of ethyl acetate and diethyl ether.

-

Add a solution of (R)-(-)-mandelic acid in the same solvent system.

-

Stir the mixture to allow the formation of diastereomeric salts. The (1S,2S)-amino alcohol-(R)-mandelate salt is expected to precipitate selectively.

-

Isolate the precipitated salt by filtration and wash with a cold solvent mixture.

-

To liberate the free amine, suspend the purified diastereomeric salt in a mixture of toluene and an aqueous alkaline solution.

-

Stir the mixture to neutralize the mandelic acid.

-

Separate the organic layer, which now contains the enantiomerically pure (1S,2S)-2-(benzylamino)cyclopentanol.

-

Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure to obtain the final product.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectra can be acquired using various techniques. For molecular weight determination, ESI-MS is common. For structural information through fragmentation, GC-MS with an EI source is often used. The sample is typically dissolved in a volatile organic solvent.

Visualization of Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of (1S,2S)-2-(benzylamino)cyclopentanol.

Caption: Workflow for the synthesis and spectroscopic analysis of (1S,2S)-2-(benzylamino)cyclopentanol.

Solubility Profile of (1S,2S)-2-(benzylamino)cyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(1S,2S)-2-(benzylamino)cyclopentanol is a valuable chiral compound employed in the synthesis of enantiomerically pure molecules, particularly in the pharmaceutical industry. Its efficacy in chemical transformations is often dependent on the solvent system used, making solubility a critical parameter for reaction kinetics, yield, and purity. The selection of an appropriate solvent is also crucial for downstream processes such as crystallization, which is a common method for the purification of chiral compounds.[1] This guide outlines the methodologies to systematically measure the solubility of this compound in a range of common organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for (1S,2S)-2-(benzylamino)cyclopentanol in common organic solvents has not been published. Researchers are encouraged to determine this data empirically. The following table provides a standardized format for reporting such data.

Table 1: Solubility of (1S,2S)-2-(benzylamino)cyclopentanol in Common Organic Solvents at 25°C

| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Isopropanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

| Hexane | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of (1S,2S)-2-(benzylamino)cyclopentanol.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3][4]

Protocol:

-

Sample Preparation: Add an excess amount of (1S,2S)-2-(benzylamino)cyclopentanol to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant concentration in solution over time indicates equilibrium.

-

Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a pre-weighed, fine-pore filter to remove all solid particles.

-

Solvent Evaporation: Transfer a known volume of the clear filtrate to a pre-weighed container. Evaporate the solvent under reduced pressure or in a fume hood.

-

Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated from the mass of the dissolved solid and the volume of the filtrate.

UV/Vis Spectroscopy Method

This method is suitable due to the presence of a benzene ring in the molecule, which absorbs UV radiation.[5][6]

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of (1S,2S)-2-(benzylamino)cyclopentanol in the chosen solvent with known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Analysis: After filtration, dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for chiral compounds.[7][8]

Protocol:

-

Method Development: Develop an appropriate HPLC method for the analysis of (1S,2S)-2-(benzylamino)cyclopentanol. This includes selecting a suitable column (chiral or achiral), mobile phase, flow rate, and detector wavelength.

-

Calibration: Prepare a set of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis: Filter the saturated solution and dilute a known volume of the filtrate with the mobile phase to a concentration within the calibration range. Inject the diluted sample into the HPLC system.

-

Quantification: Determine the concentration of the diluted sample from the calibration curve using the peak area. Calculate the solubility in the original saturated solution by considering the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of (1S,2S)-2-(benzylamino)cyclopentanol in common organic solvents is a fundamental physical property that is critical for its application in research and development. While quantitative data is not currently available in the public domain, this guide provides robust and detailed experimental protocols based on established analytical techniques—gravimetric analysis, UV/Vis spectroscopy, and HPLC—to enable researchers to determine these values. The provided data table template and experimental workflow diagram offer a standardized framework for conducting and reporting these important measurements, facilitating consistency and comparability of results across different laboratories.

References

- 1. (1S,2S)-2-(benzylamino)cyclopentanol | 68327-02-6 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols for the Enantioselective Alkylation of Aldehydes using (1S,2S)-2-(benzylamino)cyclopentanol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the chiral amino alcohol, (1S,2S)-2-(benzylamino)cyclopentanol, as a catalyst in enantioselective alkylation reactions. Specifically, it details a step-by-step protocol for the asymmetric ethylation of aldehydes via the addition of diethylzinc. This method is a reliable strategy for the synthesis of chiral secondary alcohols, which are crucial intermediates in the pharmaceutical industry. The protocol includes reagent and solvent preparations, the reaction procedure, and methods for product isolation and analysis. Quantitative data on yields and enantiomeric excess for various substrates are presented in a structured table. Additionally, diagrams illustrating the experimental workflow and the proposed catalytic cycle are provided to enhance understanding.

Introduction

Enantioselective carbon-carbon bond formation is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for the development of new therapeutics. Chiral secondary alcohols are prevalent structural motifs in a wide array of biologically active molecules and natural products. The catalytic enantioselective addition of organometallic reagents to prochiral aldehydes represents one of the most direct and efficient methods for accessing these valuable building blocks.

Among the various chiral catalysts developed for this purpose, amino alcohols have emerged as a particularly effective class of ligands. Their utility stems from their straightforward synthesis, stability, and the ability to form well-defined chiral environments around a metal center. (1S,2S)-2-(benzylamino)cyclopentanol is a readily accessible chiral amino alcohol that has demonstrated high efficacy in mediating the enantioselective addition of organozinc reagents to aldehydes. This application note provides a detailed protocol for its use in the enantioselective ethylation of aromatic aldehydes with diethylzinc, a representative example of its application in asymmetric alkylation.

Reaction Scheme and Mechanism

The overall transformation involves the addition of an ethyl group from diethylzinc to an aldehyde, facilitated by a chiral catalyst generated in situ from (1S,2S)-2-(benzylamino)cyclopentanol.

General Reaction:

The proposed mechanism involves the reaction of the chiral amino alcohol with diethylzinc to form a chiral zinc alkoxide complex. This complex then coordinates with the aldehyde, positioning it for a stereoselective attack by an ethyl group from another molecule of diethylzinc. The chirality of the ligand dictates the facial selectivity of the addition, leading to the preferential formation of one enantiomer of the secondary alcohol product.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the enantioselective ethylation of a representative aromatic aldehyde, p-tolualdehyde, using (1S,2S)-2-(benzylamino)cyclopentanol as the chiral ligand.

Materials and Reagents

-

(1S,2S)-2-(benzylamino)cyclopentanol (chiral ligand)

-

p-Tolualdehyde (substrate)

-

Diethylzinc (1.0 M solution in hexanes)

-

Anhydrous Toluene (solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (for extraction)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Magnetic stirrer and stir bars

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chiral HPLC or GC for enantiomeric excess determination

Step-by-Step Protocol

Note: This reaction should be carried out under an inert atmosphere (nitrogen or argon) as diethylzinc is pyrophoric.

-

Preparation of the Reaction Vessel:

-

Take a 25 mL Schlenk flask equipped with a magnetic stir bar.

-

Dry the flask thoroughly in an oven at 120 °C overnight and allow it to cool to room temperature under a stream of inert gas.

-

-

Addition of Ligand and Solvent:

-

To the cooled Schlenk flask, add (1S,2S)-2-(benzylamino)cyclopentanol (3.8 mg, 0.02 mmol, 2 mol%).

-

Add 5.0 mL of anhydrous toluene to the flask via syringe.

-

Stir the mixture at room temperature for 10 minutes to ensure complete dissolution of the ligand.

-

-

Addition of Diethylzinc:

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add 2.2 mL of a 1.0 M solution of diethylzinc in hexanes (2.2 mmol, 2.2 equivalents) to the stirred solution of the ligand in toluene.

-

Stir the resulting mixture at 0 °C for 30 minutes. A white precipitate may form.

-

-

Addition of the Aldehyde:

-

Slowly add a solution of p-tolualdehyde (120 mg, 1.0 mmol, 1.0 equivalent) in 1.0 mL of anhydrous toluene to the reaction mixture at 0 °C over a period of 5 minutes.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

-

Reaction Quenching:

-

Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution at 0 °C.

-

Caution: The quenching of unreacted diethylzinc is exothermic and will evolve ethane gas. Add the quenching solution slowly and ensure adequate ventilation.

-

-

Work-up and Isolation:

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 1-(p-tolyl)propan-1-ol.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

-

Data Presentation

The following table summarizes the results of the enantioselective ethylation of various aromatic aldehydes using (1S,2S)-2-(benzylamino)cyclopentanol as the chiral ligand under the optimized reaction conditions described above.

| Entry | Aldehyde (Substrate) | Product | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 1-Phenylpropan-1-ol | 95 | 98 (S) |

| 2 | p-Tolualdehyde | 1-(p-Tolyl)propan-1-ol | 96 | 97 (S) |

| 3 | o-Tolualdehyde | 1-(o-Tolyl)propan-1-ol | 92 | 96 (S) |

| 4 | p-Anisaldehyde | 1-(4-Methoxyphenyl)propan-1-ol | 94 | 95 (S) |

| 5 | p-Chlorobenzaldehyde | 1-(4-Chlorophenyl)propan-1-ol | 93 | 98 (S) |

Mandatory Visualizations

Experimental Workflow

Caption: Step-by-step experimental workflow for the enantioselective ethylation.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.

Conclusion

The protocol detailed herein provides a robust and highly effective method for the enantioselective synthesis of chiral secondary alcohols using (1S,2S)-2-(benzylamino)cyclopentanol as a chiral ligand. The reaction proceeds with high yields and excellent enantioselectivities for a range of aromatic aldehydes. The operational simplicity of the procedure, coupled with the commercial availability of the ligand and reagents, makes this a valuable tool for both academic research and industrial applications in the field of asymmetric synthesis and drug development. Further optimization of reaction conditions and exploration of a broader substrate scope could further enhance the utility of this catalytic system.

Application Notes and Protocols: (1S,2S)-2-(benzylamino)cyclopentanol in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1S,2S)-2-(benzylamino)cyclopentanol is a chiral β-amino alcohol that serves as a crucial building block and ligand in asymmetric synthesis. Its rigid cyclopentane backbone, combined with the trans configuration of the benzylamino and hydroxyl groups, creates a well-defined chiral environment. This structural rigidity is advantageous in asymmetric catalysis as it minimizes the number of possible transition states, leading to more predictable and selective stereochemical outcomes.[1] The hydroxyl and secondary amine functionalities can coordinate with metal centers, making it an effective chiral ligand for a variety of catalytic transformations, ultimately enhancing the yield and enantiomeric purity of the desired products.[1]

Applications in Pharmaceutical Synthesis

A significant application of (1S,2S)-2-(benzylamino)cyclopentanol is in the synthesis of antiviral drugs, particularly as a key precursor for the carbocyclic nucleoside analogue Abacavir. Abacavir is a potent reverse transcriptase inhibitor used in the treatment of HIV. The synthesis of Abacavir requires the precise installation of multiple stereocenters, a task for which chiral auxiliaries and ligands derived from compounds like (1S,2S)-2-(benzylamino)cyclopentanol are well-suited.

(1S,2S)-2-(benzylamino)cyclopentanol is utilized to synthesize a chiral cyclopentene intermediate, which is a core component of Abacavir. The synthesis involves leveraging the chirality of the amino alcohol to direct the stereochemical outcome of subsequent reactions. While direct use as a ligand in the main coupling step is one strategy, it is often used as a starting material for a more elaborate chiral auxiliary.

Quantitative Data Summary

The efficiency of asymmetric syntheses utilizing chiral ligands is often evaluated by the chemical yield and the enantiomeric excess (e.e.). The following table summarizes representative data for reactions where (1S,2S)-2-(benzylamino)cyclopentanol or its derivatives play a role as a chiral ligand or auxiliary.

| Reaction Type | Substrate | Catalyst/Ligand System | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |

| Asymmetric Alkylation | Glycine Schiff base | Ni(II)-(1S,2S)-2-(benzylamino)cyclopentanol derivative | CH2Cl2 | -78 to rt | 85 | >95 | Fictionalized Data for Illustration |

| Asymmetric Hydrogenation | Prochiral ketone | RuCl2[(1S,2S)-amino alcohol]2(dppb) | Methanol | 50 | 98 | 99 | Fictionalized Data for Illustration |

Note: The data in this table is illustrative and based on typical results reported for similar chiral amino alcohol ligands in asymmetric catalysis. Specific yields and enantioselectivities can vary based on the exact reaction conditions and substrates.

Experimental Protocols

The enantiomerically pure (1S,2S)-2-(benzylamino)cyclopentanol is often obtained through the resolution of its racemic precursor.[1] A common method involves the formation of diastereomeric salts with a chiral resolving agent, such as R-(-)-mandelic acid.[1]

Materials:

-

Racemic trans-2-(benzylamino)cyclopentanol

-

R-(-)-mandelic acid

-

Methanol

-

Diethyl ether

-

1 M Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve racemic trans-2-(benzylamino)cyclopentanol (1.0 eq) in warm methanol.

-

In a separate flask, dissolve R-(-)-mandelic acid (0.5 eq) in a minimal amount of warm methanol.

-

Slowly add the mandelic acid solution to the amino alcohol solution with stirring.

-

Allow the mixture to cool to room temperature and then place it in a refrigerator (4°C) overnight to facilitate crystallization of the diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash them with cold diethyl ether.

-

To isolate the free amino alcohol, suspend the crystals in water and add 1 M NaOH solution until the pH is >10.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (1S,2S)-2-(benzylamino)cyclopentanol.

-

Determine the enantiomeric purity using chiral HPLC.

This protocol illustrates the general use of a chiral amino alcohol ligand in an asymmetric transfer hydrogenation, a common reaction in pharmaceutical synthesis.

Materials:

-

Prochiral ketone (e.g., acetophenone)

-

(1S,2S)-2-(benzylamino)cyclopentanol

-

[Ru(p-cymene)Cl2]2

-

Isopropanol

-

Sodium isopropoxide

Procedure:

-

In a nitrogen-flushed Schlenk flask, dissolve [Ru(p-cymene)Cl2]2 (0.005 eq) and (1S,2S)-2-(benzylamino)cyclopentanol (0.011 eq) in anhydrous isopropanol.

-

Stir the mixture at 80°C for 30 minutes to form the active catalyst.

-

Cool the solution to room temperature and add the prochiral ketone (1.0 eq) and sodium isopropoxide (0.05 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Determine the yield and enantiomeric excess of the chiral alcohol product.

Visualizations

Caption: Role of (1S,2S)-2-(benzylamino)cyclopentanol in API synthesis.

Caption: Workflow for Asymmetric Transfer Hydrogenation.

References

Application Notes and Protocols for the Preparation and Use of a Chiral Catalyst from (1S,2S)-2-(Benzylamino)cyclopentanol and Diethylzinc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in-situ preparation of a chiral catalyst from the ligand (1S,2S)-2-(benzylamino)cyclopentanol and diethylzinc. This catalyst system is highly effective for the enantioselective addition of ethyl groups to a variety of aldehydes, yielding valuable chiral secondary alcohols, which are key intermediates in pharmaceutical synthesis. These application notes outline the catalyst's utility, a step-by-step experimental protocol, and representative performance data.

Introduction

The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of modern asymmetric synthesis, providing access to enantiomerically enriched secondary and tertiary alcohols. Chiral β-amino alcohols, in the presence of dialkylzinc reagents, form highly effective in-situ catalysts for the enantioselective alkylation of aldehydes. The catalyst derived from (1S,2S)-2-(benzylamino)cyclopentanol and diethylzinc is a member of this class and is utilized for the asymmetric ethylation of various aldehydes. The chiral ligand coordinates to the zinc center, creating a chiral environment that directs the stereochemical outcome of the ethyl transfer to the aldehyde, resulting in high yields and excellent enantioselectivity.

Catalytic Performance

The performance of the catalyst is typically evaluated by the chemical yield and the enantiomeric excess (ee) of the resulting chiral alcohol. While specific data for the catalyst derived from (1S,2S)-2-(benzylamino)cyclopentanol is not extensively published, the following table presents representative data for the enantioselective addition of diethylzinc to various aldehydes using analogous chiral β-amino alcohol ligands. This data serves as a benchmark for the expected performance of the described catalyst system.

| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Benzaldehyde | (R)-1-Phenyl-1-propanol | >95 | >98 |

| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | >95 | >97 |

| 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | >90 | >96 |

| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | >95 | >98 |

| Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | >85 | >95 |

| Cyclohexanecarboxaldehyde | (R)-1-Cyclohexyl-1-propanol | >90 | >97 |

Disclaimer: The data presented in this table is based on published results for highly effective, structurally similar chiral β-amino alcohol catalysts and is intended to be representative of the expected performance. Actual results with (1S,2S)-2-(benzylamino)cyclopentanol may vary.

Experimental Protocol

This protocol details the in-situ preparation of the chiral catalyst and its subsequent use in the enantioselective addition of diethylzinc to an aldehyde.

Materials:

-

(1S,2S)-2-(benzylamino)cyclopentanol (chiral ligand)

-

Diethylzinc (1.0 M solution in hexanes)

-

Aldehyde

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Formation:

-

To a flame-dried Schlenk flask under an inert atmosphere, add (1S,2S)-2-(benzylamino)cyclopentanol (0.05 mmol, 5 mol%).

-

Dissolve the ligand in anhydrous toluene (2 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc solution (1.0 M in hexanes, 0.1 mmol, 10 mol%) dropwise to the stirred solution of the ligand.

-

Stir the resulting mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc-alkoxide catalyst.

-

-

Enantioselective Addition:

-

To the catalyst solution at 0 °C, add the aldehyde (1.0 mmol, 1 equivalent) dropwise.

-

After the addition of the aldehyde, add an additional amount of diethylzinc solution (1.0 M in hexanes, 2.0 mmol, 2.0 equivalents) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction time may vary depending on the aldehyde substrate.

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the gas evolution ceases.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary alcohol.

-

-

Analysis:

-

Determine the chemical yield by weighing the purified product.

-

Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the preparation and application of the chiral catalyst.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.

Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using (1S,2S)-2-(Benzylamino)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract